Enantioselective Agonist Activity: (1S,2S)-VUF 5297 vs. (1R,2R)-VUF 5296 Show ~10-Fold Potency Difference at H3 Receptor
Within the same study and identical assay conditions, the two enantiomers of trans-2-(1H-imidazol-4-yl)-cyclopropylamine exhibit a marked stereoselective difference in agonist activity. (1S,2S)-Cyclopropylhistamine (VUF 5297) acts as a partial agonist with pD2 = 7.1 (α = 0.75) on rat cortex and pD2 = 6.6 (α = 0.75) on guinea pig jejunum. In contrast, (1R,2R)-cyclopropylhistamine (VUF 5296, GT-2203) is approximately 1 order of magnitude less active in the same functional assays . This represents a direct head-to-head comparison of stereoisomers where the only variable is the spatial orientation of the amine and imidazole substituents on the cyclopropane ring. The partial agonist character (α = 0.75) of VUF 5297 further distinguishes it from full agonists such as imetit and immepip, which typically exhibit α approaching 1.0 .
(α = 0.75 for both)
| Evidence Dimension | H3 receptor functional agonist potency (pD2) and intrinsic activity (α) |
|---|---|
| Target Compound Data | (1S,2S)-VUF 5297: pD2 = 7.1 (rat cortex), α = 0.75; pD2 = 6.6 (guinea pig jejunum), α = 0.75 |
| Comparator Or Baseline | (1R,2R)-VUF 5296 (GT-2203): approximately 1 order of magnitude less active in both rat cortex and guinea pig jejunum assays |
| Quantified Difference | Approximately 10-fold difference in potency between enantiomers (~1 log unit in pD2) |
| Conditions | Rat cortex H3 receptor functional assay and guinea pig jejunum electrical field stimulation assay (De Esch et al., J Med Chem 1999) |
Why This Matters
For procurement decisions in H3 receptor research, this enantioselectivity data is critical: selecting the correct enantiomer (VUF 5297 for higher-potency agonism vs. VUF 5296 for ~10-fold lower potency) directly determines experimental outcomes, and the racemic mixture will exhibit intermediate pharmacology that cannot be predicted from single-enantiomer data.
- [1] De Esch IJP, Vollinga RC, Goubitz K, et al. J Med Chem. 1999;42(7):1115-1122. View Source
- [2] BindingDB BDBM50127601: CHEMBL59389 affinity data for 2-(1H-Imidazol-4-yl)-cyclopropylamine at rat H3 receptor. View Source
